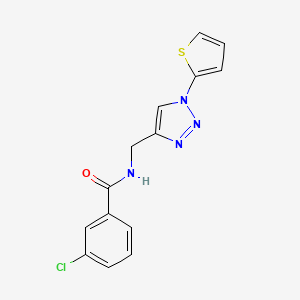
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound that has garnered interest in various fields of science. The structure comprises a benzamide group substituted with a chlorine atom, linked through a triazole ring to a thiophene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step process. The triazole ring is first synthesized through a click reaction between azides and alkynes under copper(I) catalysis. Subsequently, the resultant triazole intermediate undergoes substitution with a thiophen-2-yl group. The final step often includes the attachment of a 3-chlorobenzoyl chloride to the triazole-thiophene intermediate under basic conditions.
Industrial Production Methods:
For industrial-scale production, the synthesis might be optimized by utilizing continuous flow reactions or microwave-assisted reactions to enhance yield and reduce reaction times. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are fine-tuned for scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can be oxidized at the thiophene ring to introduce sulfoxide or sulfone functionalities.
Reduction: : The nitro group in the benzamide can be reduced to an amine.
Substitution: : The chlorine atom on the benzamide can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.
Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation leads to sulfoxides or sulfones of the thiophene ring.
Reduction results in amine-substituted benzamide derivatives.
Substitution reactions yield various benzamide analogs depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is extensively studied for its potential in:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a molecular probe or enzyme inhibitor due to the presence of the triazole and benzamide functionalities.
Industry: : Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The biological effects of the compound are mediated through interactions with molecular targets, such as enzymes or receptors. The triazole ring often acts as a binding moiety, while the benzamide group enhances interaction through hydrogen bonding and hydrophobic interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,4-triazol-4-yl)methyl)benzamide: : Differs by the triazole ring substitution pattern.
3-chloro-N-((1-(furan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: : Similar structure but with a furan ring instead of thiophene.
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide: : Similar structure but with an acetamide group instead of benzamide.
There you have it—everything you could want to know about this fascinating compound. What's next?
Eigenschaften
IUPAC Name |
3-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-4-1-3-10(7-11)14(20)16-8-12-9-19(18-17-12)13-5-2-6-21-13/h1-7,9H,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHXVBILROOANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)
![5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2959878.png)

![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)
![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959888.png)
![4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2959889.png)
![5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B2959891.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/new.no-structure.jpg)
